molecular formula C19H20N4O3 B5530010 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea

Cat. No. B5530010
M. Wt: 352.4 g/mol
InChI Key: KMBMJLUWSKQNNN-UHFFFAOYSA-N
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Description

This compound is a part of the chemical class of urea derivatives, specifically characterized by an oxadiazole ring and methoxyphenyl groups. Its relevance in scientific research primarily lies in its potential applications in fields like medicinal chemistry and material science.

Synthesis Analysis

Research into similar compounds, such as the synthesis of derivatives of 1,2,4-oxadiazol, involves multi-step chemical reactions. These processes typically utilize NMR and mass spectra for structural confirmation (Yakantham, Sreenivasulu, & Raju, 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, reveals that all non-H atoms in the molecule are essentially coplanar. Crystallographic studies are used to understand these structures in detail (Lough et al., 2010).

Chemical Reactions and Properties

The compound's chemical properties, including its reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, certain N-hydroxy-N-methyl-N′-aryl ureas react with thionyl chloride to form new heterocycles (Chupp, Dahm, & Leschinsky, 1975).

Physical Properties Analysis

Physical properties such as melting point, solubility, and stability can be determined through experimental studies. For instance, research on N-(p-methoxyphenyl)-N-prop-2-ynyl-urea highlights how simple molecules can form complex solid-state structures, providing insights into their physical properties (Kumar et al., 2000).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other functional groups, and chemical stability, are crucial aspects. Studies like the synthesis and evaluation of similar urea compounds provide insights into these properties (Mustafa, Perveen, & Khan, 2014).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied as a potential pharmaceutical compound .

properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-6-4-5-7-16(13)20-19(24)23(2)12-17-21-18(22-26-17)14-8-10-15(25-3)11-9-14/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBMJLUWSKQNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-3-methyl-1-(2-methylphenyl)urea

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